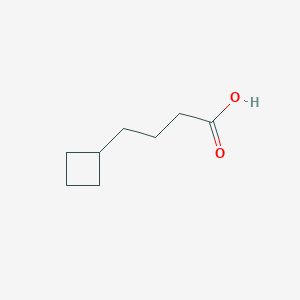

4-Cyclobutylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyclobutylbutanoic acid is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of metabolic engineering strategies. For instance, Clostridium tyrobutyricum has been engineered to improve n-butanol and butyrate production from various substrates .Chemical Reactions Analysis

The chemical reactions involving similar compounds typically involve molecular hydrogen as the reducing agent. These reactions can be promoted by both heterogeneous and homogeneous catalysts .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Facile Synthesis of 4-Methylenebutanolides : The study by Yu et al. (2014) describes a method for the synthesis of 2-methylenecyclobutanones, which can undergo Baeyer–Villiger oxidation to produce 4-methylenebutanolides. This process involves the use of cyclobutanone and demonstrates the potential of 4-cyclobutyl compounds as building blocks in chemical synthesis (Yu et al., 2014).

Polymerization and Material Science : Zhang et al. (2013) report the synthesis and characterization of functional poly(4-hydroxybutyrate) using cyclobutane derivatives. This research highlights the application of such compounds in developing materials with controlled degradation properties (Zhang et al., 2013).

Synthesis of Cyclobutane Motifs in Natural Products : Wang and Lu (2018) discuss methods for assembling cyclobutane motifs in the synthesis of complex natural products. This research underscores the importance of cyclobutane derivatives in the field of organic chemistry and drug discovery (Wang & Lu, 2018).

Biochemical and Environmental Applications

Biochemical Effects in Mitochondrial Reactions : Senior and Sherratt (1968) explored the effects of cyclobutane-related compounds on mitochondrial reactions. This study provides insight into the biochemical interactions and potential medical applications of cyclobutane derivatives (Senior & Sherratt, 1968).

Environmental Chemistry and Atmospheric Studies : Praplan et al. (2012) used a cyclobutyl methyl ketone model to study the oxidation mechanism of pinonic acid, which is derived from α-pinene. This research is crucial for understanding atmospheric chemistry and the environmental impact of such compounds (Praplan et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The field of chemical theory and computation is advancing rapidly, with the development of high-performance computational facilities and artificial intelligence approaches. The future may see more detailed databases, effective data sharing strategies, and deep learning workflows . In addition, the catalytic reduction of carboxylic acid derivatives has seen rapid development in recent years .

Eigenschaften

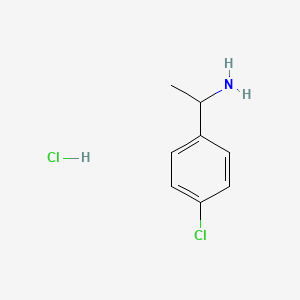

IUPAC Name |

4-cyclobutylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)6-2-5-7-3-1-4-7/h7H,1-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXYADVJHCGXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

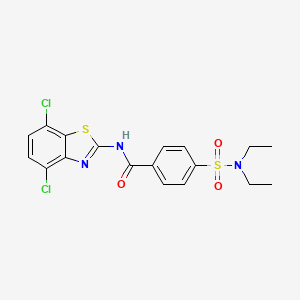

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)

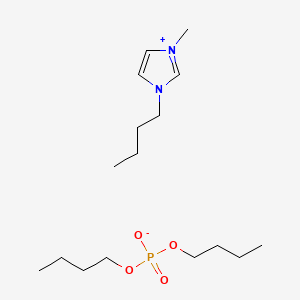

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)

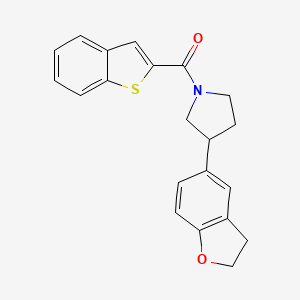

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2589045.png)

![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2589050.png)